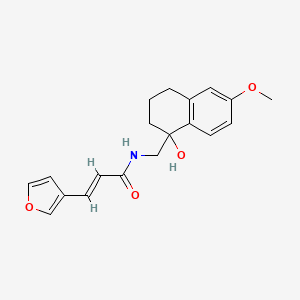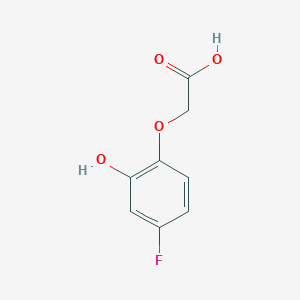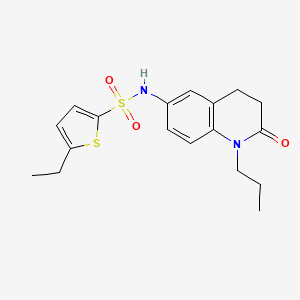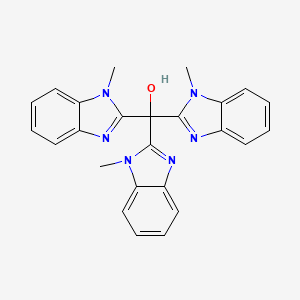
(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mitigating Toxic Compounds in Food
One significant application of scientific research on compounds related to "(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide" involves efforts to mitigate toxic substances like acrylamide and furans in food products. Acrylamide and furanic compounds, which include furan and 5-hydroxymethylfurfural (HMF), are recognized for their formation in various heat-treated commercial foods. Given their toxic nature and potential carcinogenicity, substantial research has focused on understanding their formation mechanisms, toxicity, and detection methods. This research has led to the development of industrial-level interventions aimed at reducing the levels of these compounds in foods, thereby minimizing consumer intake. Techniques such as the use of asparaginase, reduction of thermal input (e.g., low-temperature long-time dehydration, dielectric heating), and vacuum treatment for the removal of already formed compounds are among the strategies explored for this purpose (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Chemical Synthesis and Structural Analysis
Crystal Structures and Synthesis Efforts
Research into compounds with structural similarities to "(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide" also encompasses efforts towards the total synthesis of complex molecules. For example, studies on the crystal structures of 1,2,3,4-tetrahydronaphthalenes obtained during synthesis attempts offer insights into the configurations and conformations of these molecules, contributing to the broader understanding of their chemical properties and potential applications (Kaiser, Weil, Gärtner, & Enev, 2023).
Enzymatic Reduction in Organic Synthesis
Enantioselective Ene-Reduction by Fungi
The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi represents another area of research. This process, which involves the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its reduction to (R)-2-cyano-3-(furan-2-yl)propanamide, showcases the potential of using microorganisms for the synthesis of compounds with significant stereochemical and functional diversity. The absolute configuration of the resulting compounds is determined using advanced computational techniques, highlighting the integration of biotechnology and computational chemistry in modern organic synthesis (Jimenez et al., 2019).
Cyclization Reactions in Organic Chemistry
Intramolecular Cyclization Processes
The study of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which undergo intramolecular cyclization to form various dihydrothiopyrano[3,4-b]furans, exemplifies the role of cyclization reactions in the synthesis of heterocyclic compounds. These reactions, pivotal in organic synthesis, offer pathways to complex molecular structures with potential applications in pharmaceuticals and materials science (Pevzner, 2021).
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-16-5-6-17-15(11-16)3-2-9-19(17,22)13-20-18(21)7-4-14-8-10-24-12-14/h4-8,10-12,22H,2-3,9,13H2,1H3,(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTHMSDSZWJDCR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)

![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)



![3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2649307.png)